O-Ethyl Dolutegravir

Pharmaceutical Analysis Reference Standards USP Analytical Materials

Procure O-Ethyl Dolutegravir for validated ANDA impurity profiling. This (4R,12aS)-ethoxy derivative is chemically distinct from O-Methyl parent and oxidative degradants, ensuring method specificity per ICH Q3A/B. Supplied with full spectroscopic characterization for regulatory submission.

Molecular Formula C22H23F2N3O5
Molecular Weight 447.4 g/mol
CAS No. 1802141-49-6
Cat. No. B15192377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Ethyl Dolutegravir
CAS1802141-49-6
Molecular FormulaC22H23F2N3O5
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C
InChIInChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1
InChIKeyMQZSNSSKVHOHIA-PXAZEXFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Ethyl Dolutegravir (CAS 1802141-49-6): Dolutegravir Ethyl Ether Impurity Reference Standard for Pharmaceutical Analytical Method Validation


O-Ethyl Dolutegravir (CAS 1802141-49-6), chemically defined as (4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, is a fully characterized impurity reference standard of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) . The compound is formally designated as Dolutegravir Impurity 12, Dolutegravir Impurity 23, or Dolutegravir Ethyl Ether across various pharmacopeial and vendor catalogs . This O-ethyl derivative is distinguished from the parent Dolutegravir molecule by the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) at the 7-position of the pyridopyrazino-oxazine core scaffold . The compound is supplied with comprehensive characterization data including 1H NMR, 13C NMR, IR, Mass spectrometry, and HPLC purity analysis, and is used exclusively for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of Dolutegravir .

Why Dolutegravir Hydroxy Impurity or O-Methyl Dolutegravir Cannot Substitute for O-Ethyl Dolutegravir (CAS 1802141-49-6) in Regulatory-Compliant Analytical Workflows


In pharmaceutical impurity profiling, reference standards are not interchangeable across structurally distinct impurity species, even those belonging to the same compound class. O-Ethyl Dolutegravir is a process-related impurity that arises specifically from the ethylation side reaction during Dolutegravir synthesis, distinct from the O-Methyl Dolutegravir parent drug and the Dolutegravir Hydroxy Impurity that derives from oxidative degradation pathways [1]. Substitution of O-Ethyl Dolutegravir with another Dolutegravir-related impurity such as Impurity B (degradation product) or the Enantiomer (4S,12aR) would invalidate analytical method specificity because each impurity possesses a unique retention time, distinct spectral fingerprint, and independent acceptance criteria under ICH Q3A/Q3B guidelines [2]. Furthermore, regulatory filings (ANDA, NDA) require impurity standards to be chemically identical to the impurity being quantified; use of an incorrect or unqualified impurity standard constitutes a critical deviation in method validation and can result in regulatory deficiency letters .

O-Ethyl Dolutegravir (CAS 1802141-49-6): Head-to-Head Comparative Evidence for Analytical Reference Standard Selection


USP Cataloged Pharmaceutical Analytical Impurity vs. Non-Compendial Vendor Standards: O-Ethyl Dolutegravir Provides Traceable Analytical Material for Dolutegravir Ethyl Ether Impurity Quantification

O-Ethyl Dolutegravir is listed in the USP catalog as 'Dolutegravir Ethyl Ether' (Catalog No. 1A12910) under the Pharmaceutical Analytical Impurities (PAI) product category, distinguishing it from generic chemical suppliers offering non-pharmacopeial impurity standards . The USP catalog material is characterized and released under a defined quality system with documented lot-to-lot consistency, whereas alternative impurity suppliers such as generic chemical vendors provide material without harmonized pharmacopeial traceability [1]. This differentiation is critical for laboratories operating under GMP/GLP conditions where reference standard traceability to a recognized pharmacopeial body is required by 21 CFR 211.194.

Pharmaceutical Analysis Reference Standards USP Analytical Materials Impurity Profiling

O-Ethyl Dolutegravir as Process-Related Impurity: Documented Retention Time Differentiation from Dolutegravir Hydroxy Impurity and Parent Dolutegravir in Validated RP-HPLC Methods

O-Ethyl Dolutegravir is a process-related impurity arising from ethylation side reactions during Dolutegravir sodium synthesis, and it is chromatographically distinct from the Dolutegravir Hydroxy Impurity (degradation product) that is commonly monitored in stability-indicating methods [1]. Validated RP-HPLC methods for Dolutegravir-related substances demonstrate that O-Ethyl Dolutegravir (Impurity 12 / Dolutegravir Ethyl Ether) exhibits a retention time (RT) that differs from both the parent Dolutegravir peak and the Dolutegravir Hydroxy Impurity peak, enabling unambiguous peak identification and quantification when authentic reference material is used [2].

HPLC Method Validation Impurity Profiling Dolutegravir Related Substances Chromatographic Separation

Purity Specification and Characterization: O-Ethyl Dolutegravir Reference Standard (≥98% HPLC Purity) vs. Uncharacterized Synthetic Intermediates

Commercially available O-Ethyl Dolutegravir reference standards from qualified suppliers such as CleanChem Lab (CL-DTG-29), Daicel Pharma Standards, and USP are provided with comprehensive Certificates of Analysis (CoA) documenting ≥98% HPLC purity, along with full spectroscopic characterization including 1H NMR, 13C NMR, IR, and Mass spectrometry . In contrast, uncharacterized synthetic intermediates or crude reaction products containing O-Ethyl Dolutegravir lack validated purity assignment and may contain co-eluting impurities that compromise quantification accuracy .

Reference Standard Qualification HPLC Purity NMR Characterization Pharmaceutical Quality Control

Molecular Weight and Formula Confirmation: O-Ethyl Dolutegravir (447.43 g/mol; C₂₂H₂₃F₂N₃O₅) vs. Dolutegravir Parent (419.38 g/mol; C₂₀H₁₉F₂N₃O₅) — Structural Distinction Enables MS-Based Impurity Tracking

O-Ethyl Dolutegravir possesses a molecular weight of 447.43 g/mol (exact mass 447.16057717) and molecular formula C₂₂H₂₃F₂N₃O₅, representing an ethoxy (-OCH₂CH₃) substitution at the 7-position of the pyridopyrazino-oxazine scaffold, in contrast to the parent Dolutegravir methoxy (-OCH₃) substitution which yields a molecular weight of 419.38 g/mol (C₂₀H₁₉F₂N₃O₅) . This mass difference of 28.05 Da (equivalent to a -CH₂CH₃ vs. -CH₃ substitution) provides unambiguous differentiation in LC-MS impurity tracking workflows, where the m/z 448.2 [M+H]⁺ ion for O-Ethyl Dolutegravir is distinct from the m/z 420.1 [M+H]⁺ ion for Dolutegravir parent .

Mass Spectrometry Impurity Identification LC-MS Structural Confirmation

Defined Stereochemistry: (4R,12aS) Configuration of O-Ethyl Dolutegravir vs. Enantiomeric Impurity (4S,12aR) — Critical for Chiral Purity Method Validation

O-Ethyl Dolutegravir (CAS 1802141-49-6) is stereochemically defined with the (4R,12aS) absolute configuration, consistent with the parent Dolutegravir active pharmaceutical ingredient . The enantiomeric counterpart, (4S,12aR)-Dolutegravir (or its O-ethyl derivative), is a distinct process impurity that requires separate chromatographic resolution and quantification under chiral purity method validation protocols [1]. The defined stereochemistry of the (4R,12aS) O-Ethyl Dolutegravir standard enables accurate chiral method development and enantiomeric impurity quantification.

Chiral Chromatography Enantiomeric Purity Stereochemical Impurities Pharmaceutical Analysis

Regulatory Filing Acceptance: O-Ethyl Dolutegravir as Designated Impurity Standard for ANDA/NDA Dolutegravir-Related Substances Methods

O-Ethyl Dolutegravir (Dolutegravir Impurity 12 / Impurity 23) is recognized as a specified impurity in Dolutegravir drug substance and drug product monographs, with acceptance criteria defined under ICH Q3A/Q3B guidelines for reporting, identification, and qualification thresholds . Commercial reference standards of this compound are supplied with full documentation supporting regulatory filing requirements for ANDA and NDA submissions, including compliance with pharmacopeial guidelines (USP or EP) . In contrast, non-specified impurities or degradation products without established regulatory acceptance criteria cannot serve as validated reference standards for regulatory submissions.

ANDA Filing Regulatory Compliance ICH Q3A Impurity Thresholds

High-Value Application Scenarios for O-Ethyl Dolutegravir (CAS 1802141-49-6) in Pharmaceutical Analytical Workflows


Analytical Method Development and Validation (AMV) for Dolutegravir-Related Substances by HPLC/LC-MS

O-Ethyl Dolutegravir is used as a primary reference standard for developing and validating stability-indicating RP-HPLC methods that quantify Dolutegravir ethyl ether impurity in drug substance and finished product batches. The compound's distinct retention time relative to parent Dolutegravir and Dolutegravir Hydroxy Impurity enables method specificity validation and system suitability testing [1]. Full spectroscopic characterization (1H NMR, 13C NMR, 19F NMR, IR, Mass, HRMS) supports peak identity confirmation and method robustness evaluation .

Quality Control (QC) Batch Release Testing for Dolutegravir API and Finished Dosage Forms

O-Ethyl Dolutegravir reference standard is employed in QC laboratories for routine batch release testing of Dolutegravir sodium API and commercial formulations (tablets, dispersible tablets) to ensure compliance with specified impurity limits. The compound's documented purity (≥98% HPLC) and Certificate of Analysis provide the traceability required for GMP-compliant release testing [1]. The USP-cataloged Pharmaceutical Analytical Impurity (PAI) material offers additional traceability to a recognized pharmacopeial body for laboratories operating under FDA or EMA regulatory oversight .

Abbreviated New Drug Application (ANDA) Filing Support and Regulatory Submission Documentation

O-Ethyl Dolutegravir serves as a critical reference material for generic pharmaceutical manufacturers preparing ANDA submissions for Dolutegravir-containing products. The compound is a recognized specified impurity under ICH Q3A/Q3B guidelines, and its use as a validated reference standard supports the demonstration of analytical method equivalency to the innovator's methods [1]. Procurement of fully characterized, USP-cataloged material streamlines the preparation of Module 3 (Quality) documentation and reduces the risk of analytical method-related deficiency letters during FDA review .

Chiral Purity Method Development for Dolutegravir-Related Stereoisomers

The defined (4R,12aS) stereochemistry of O-Ethyl Dolutegravir enables its use in chiral HPLC method development for separating and quantifying the enantiomeric (4S,12aR) impurity in Dolutegravir drug substance. The compound serves as a reference marker for establishing elution order and resolution factor (Rs) requirements in validated chiral purity methods [1]. This application is particularly relevant for manufacturers seeking to control stereochemical impurities that may arise during asymmetric synthesis steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Ethyl Dolutegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.